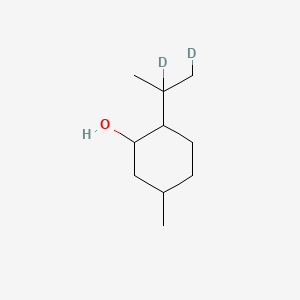

Menthol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-(1,2-dideuteriopropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i1D,7D |

InChI Key |

NOOLISFMXDJSKH-COMABECVSA-N |

Isomeric SMILES |

[2H]CC([2H])(C)C1CCC(CC1O)C |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Menthol-d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Menthol-d2. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and various scientific disciplines where isotopically labeled compounds are utilized. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated molecular interactions.

Core Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Cyclohexanol, 5-methyl-2-(1-methylethyl-1,2-d2)- | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1335435-38-5 | [1] |

| Molecular Formula | C₁₀H₁₈D₂O | [1] |

| Molecular Weight | 158.29 g/mol | N/A |

| Appearance | White crystalline solid with a peppermint odor and taste. | [2] |

| Melting Point | ~34-36 °C (for racemic menthol) | |

| Boiling Point | ~216 °C (for racemic menthol) | |

| Solubility | Very slightly soluble in water; readily soluble in ethanol, chloroform, and ether. |

Table 2: Spectroscopic and Isotopic Data of this compound

| Property | Description | Reference |

| Isotopic Purity | Typically ≥98% | N/A |

| Typical Labeling Position | The exact position of the two deuterium atoms can vary depending on the synthesis. A common commercially available form is deuterated at the 1 and 2 positions of the isopropyl group. | |

| ¹H NMR | The proton NMR spectrum will be similar to that of menthol, but with the absence of signals corresponding to the deuterated positions. | |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The carbons bearing deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield. | |

| Mass Spectrometry | The molecular ion peak in the mass spectrum will be shifted by +2 m/z units compared to unlabeled menthol. |

Chemical Structure

The fundamental structure of this compound is identical to that of menthol, which consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. The key difference lies in the substitution of two hydrogen atoms with deuterium atoms. The specific location of these deuterium atoms is critical for the molecule's application, particularly in mechanistic and metabolic studies. While various deuterated isomers are possible, a common form involves deuteration on the isopropyl group.

The stereochemistry of menthol is also a crucial aspect, with (-)-menthol being the most common naturally occurring enantiomer. The relative orientation of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring determines the specific diastereomer.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for menthol and other deuterated compounds.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a suitable precursor, such as menthone or pulegone, using a deuterium source.

General Protocol for the Deuteration of Menthone:

-

Precursor Preparation: Menthone is obtained either commercially or through the oxidation of menthol.

-

Deuterium Source: A common deuterating agent is lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).

-

Reaction: Menthone is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The deuterating agent is added portion-wise to the solution of menthone at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for a specified period to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to decompose the excess deuterating agent and the resulting aluminum or boron complexes.

-

Extraction: The product, this compound, is extracted from the aqueous layer using an organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically set between 200-250 °C.

-

Oven Temperature Program: A temperature gradient is often employed, starting at a lower temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 200-250 °C) to ensure good separation.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or ion trap analyzers are common.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for confirming the structure and determining the isotopic purity of this compound.

-

Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to identify the proton signals and confirm the absence of signals at the deuterated positions.

-

¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to identify all carbon signals. The carbons attached to deuterium will appear as triplets due to C-D coupling.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to fully assign all proton and carbon signals and confirm the connectivity of the molecule.

Signaling Pathways and Logical Relationships

Menthol, and by extension this compound, is well-known for its cooling sensation, which is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The activation of this channel initiates a signaling cascade that is crucial for thermosensation.

Caption: Signaling pathway of this compound via TRPM8 activation.

The binding of this compound to the TRPM8 channel, a non-selective cation channel located in the plasma membrane of sensory neurons, induces a conformational change that opens the channel pore. This opening allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients. The resulting depolarization of the neuron generates an action potential that is transmitted to the central nervous system, where it is interpreted as a cooling sensation. The influx of Ca²⁺ also initiates intracellular signaling events, including the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that can modulate TRPM8 channel activity.

Caption: General workflow for the analysis of this compound.

This workflow illustrates the typical analytical process for characterizing a sample of this compound. Following sample preparation, aliquots are subjected to GC-MS and NMR analysis. The data from these techniques are then processed to confirm the chemical structure and determine the isotopic purity of the compound.

References

Synthesis and Isotopic Labeling of Menthol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Menthol-d2. This deuterated analog of menthol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic route, experimental protocols, purification methods, and analytical techniques for the characterization of this compound.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. By replacing one or more atoms in a molecule with their isotope, researchers can trace the fate of the labeled molecule. Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used label in pharmaceutical and metabolic research. The increased mass of deuterium can be detected by mass spectrometry, and its presence can alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect.

This compound is a form of menthol where two specific hydrogen atoms have been replaced by deuterium atoms. This targeted labeling allows for precise tracking and quantification in complex biological matrices.

Synthetic Strategy for this compound

The most direct and efficient method for the synthesis of this compound is the stereoselective reduction of l-menthone using a deuterium-donating reducing agent. This approach leverages the readily available starting material, l-menthone, and introduces the deuterium atoms in a specific and controlled manner. The primary reducing agent for this transformation is Sodium Borodeuteride (NaBD4), which provides a source of deuteride ions (D⁻).

The reaction proceeds via the nucleophilic addition of a deuteride ion to the carbonyl group of l-menthone. The stereochemistry of the resulting hydroxyl group is influenced by the steric hindrance of the menthone molecule, leading to the formation of a mixture of deuterated menthol isomers.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and purification of this compound.

Synthesis of l-Menthone (Starting Material)

If not commercially available, l-menthone can be prepared by the oxidation of l-menthol.[1]

Materials:

-

l-Menthol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, prepare a solution of sodium dichromate in water and slowly add concentrated sulfuric acid.

-

To this mixture, add l-menthol in portions while stirring. The temperature of the reaction will rise.[1]

-

After the reaction is complete (indicated by a temperature drop), extract the oily layer with diethyl ether.[1]

-

Wash the ether layer with 5% sodium hydroxide solution and then with water.

-

Dry the ether layer over anhydrous sodium sulfate and remove the ether by distillation.

-

The crude l-menthone is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (98–100°C at 18 mmHg).[1]

Synthesis of this compound via Reduction of l-Menthone

This protocol is adapted from standard procedures for the reduction of ketones using borohydrides.[2]

Materials:

-

l-Menthone

-

Sodium Borodeuteride (NaBD₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve l-menthone in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Sodium Borodeuteride (NaBD₄) in portions to the stirred solution. The addition should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude this compound obtained is a mixture of stereoisomers and needs to be purified to isolate the desired isomer.

Method 1: Fractional Distillation under Reduced Pressure Fractional distillation is an effective method for separating menthol isomers from the reaction mixture.

-

Set up a fractional distillation apparatus with a vacuum source.

-

Carefully transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure and slowly heat the flask.

-

Collect the fractions at the boiling point of menthol under the specific reduced pressure. The boiling point of menthol is significantly lower at reduced pressure, which helps to prevent decomposition.

Method 2: Column Chromatography For higher purity, column chromatography can be employed.

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify and combine the fractions containing the pure this compound.

-

Evaporate the solvent from the combined fractions to obtain the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Note that the actual values may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Quantities for this compound Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |

| l-Menthone | 154.25 | 10 | 1.54 g |

| Sodium Borodeuteride | 41.84 | 12 | 0.50 g |

| Anhydrous Methanol | 32.04 | - | 50 mL |

Table 2: Expected Yield and Purity of this compound

| Parameter | Expected Value | Method of Determination |

| Yield | 75-85% | Gravimetric analysis after purification |

| Isotopic Purity (D2) | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Chemical Purity | >99% | Gas Chromatography (GC-FID) |

| Stereoisomeric Purity | Dependent on reaction conditions | Chiral Gas Chromatography |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Logical Relationship of Key Steps

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for determining the isotopic purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is two mass units higher than that of unlabeled menthol. The relative abundance of the M+ and M+2 peaks can be used to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized this compound. In the ¹H NMR spectrum, the signal corresponding to the proton attached to the hydroxyl-bearing carbon will be significantly reduced or absent, confirming the position of deuterium incorporation. The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the menthol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the this compound molecule. The presence of a broad O-H stretching band and the absence of a strong C=O stretching band (from the starting menthone) confirms the successful reduction. The C-D stretching vibrations may also be observable at a lower frequency compared to C-H stretches.

Conclusion

This technical guide outlines a robust and efficient methodology for the synthesis and isotopic labeling of this compound. The reduction of l-menthone with Sodium Borodeuteride provides a reliable route to this valuable deuterated compound. The detailed experimental protocols and analytical methods described herein will enable researchers, scientists, and drug development professionals to produce and characterize this compound for their specific research needs. Careful execution of the purification and analytical steps is crucial to ensure the high purity and isotopic enrichment required for demanding applications.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated Menthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated menthol, with a comparative analysis against its non-deuterated counterpart. The information compiled herein is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific disciplines where isotopic labeling is a critical tool.

Core Physical Properties

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can subtly influence the physical properties of a molecule. While comprehensive data on all deuterated forms of menthol is not extensively available, this guide focuses on the most commonly utilized variant in analytical and metabolic studies, menthol-d4. The following tables summarize the key physical characteristics of l-menthol, dl-menthol (racemic), and menthol-d4, providing a clear comparison.

Table 1: General Physical Properties

| Property | l-Menthol | dl-Menthol (racemic) | Menthol-d4 (mixture of diastereomers) |

| Molecular Formula | C₁₀H₂₀O[1][2] | C₁₀H₂₀O[3] | C₁₀H₁₆D₄O[4] |

| Molecular Weight | 156.27 g/mol [1] | 156.27 g/mol | 160.29 g/mol |

| Appearance | Colorless or white crystalline solid | White crystalline solid | Yellow Oil / Low melting solid |

| Odor | Peppermint-like | Peppermint odor and taste | No data available |

Table 2: Thermal and Density Properties

| Property | l-Menthol | dl-Menthol (racemic) | Menthol-d4 (mixture of diastereomers) |

| Melting Point | 41-43 °C | 34-36 °C | 43 °C |

| Boiling Point | 212 °C | 216 °C | 212 °C at 1,013 hPa |

| Density | 0.890 g/cm³ | 0.89 g/mL at 25 °C | 0.89 g/cm³ at 20 °C |

| Flash Point | 93 °C | 93 °C | 101 °C (closed cup) |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are fundamental in characterizing deuterated compounds and distinguishing them from their non-deuterated analogues.

Table 3: Spectroscopic and Chromatographic Properties

| Property | l-Menthol | dl-Menthol (racemic) | Menthol-d4 |

| ¹H NMR | Well-defined doublet for the hydroxyl proton (δ = 3.9 ppm) in powder form. | Spectra available in databases like HMDB. | Used as an internal standard; the deuterium substitution leads to the absence of corresponding proton signals. |

| ¹³C NMR | Spectra have been used for conformational analysis. | Data available in public databases. | The carbon atoms attached to deuterium will show altered splitting patterns (e.g., triplets) and may have slightly shifted chemical shifts. |

| FTIR | Broad O-H stretching band around 3250-3400 cm⁻¹. | Similar to l-menthol. | The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). O-H stretch remains if not deuterated. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 156. | Molecular ion peak (M⁺) at m/z 156. | Molecular ion peak (M⁺) at m/z 160, which is a key feature for its use as an internal standard. |

| Optical Rotation [α]D | -45.0° to -51.0° | -2.0° to +2.0° | Not specified, as it is a mixture of diastereomers. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical characteristics of deuterated compounds. Below are outlines of typical experimental protocols.

Determination of Melting and Boiling Points

A standard capillary melting point apparatus can be used for determining the melting point. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For boiling point determination, a small amount of the liquid sample is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is recorded as the boiling point.

Spectroscopic Analysis

A detailed protocol for preparing a sample for NMR analysis is as follows:

-

Sample Preparation : For a solid sample, dissolve 5-25 mg in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For a liquid sample, use 1-2 drops.

-

Solvent Selection : The choice of deuterated solvent is critical to avoid large solvent peaks that can obscure the analyte signals.

-

Data Acquisition : The prepared sample is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired. For deuterated compounds, specific attention is paid to the regions where proton signals are expected to be absent and where C-D couplings might be observed in the ¹³C spectrum.

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol. For an oil like menthol-d4, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The prepared sample is placed in the FTIR spectrometer. A background spectrum (of air or the salt plates) is first collected. Then, the sample spectrum is recorded. Key spectral regions to analyze for deuterated menthol include the C-D stretching region (around 2100-2250 cm⁻¹) and the O-H stretching region (around 3200-3600 cm⁻¹).

This technique is commonly used for the quantitative analysis of menthol, often employing deuterated menthol as an internal standard.

-

Sample Preparation : A solution of the analyte is prepared in a suitable solvent. For quantitative analysis, a known amount of the deuterated internal standard (e.g., menthol-d4) is added.

-

GC Separation : The sample is injected into the gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured. For menthol-d4, the molecular ion peak will be at m/z 160, distinguishing it from non-deuterated menthol at m/z 156.

Visualizations: Signaling Pathways and Experimental Workflows

Menthol-Activated TRPM8 Signaling Pathway

Menthol is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is responsible for the sensation of cold. The activation of this ion channel initiates a signaling cascade.

Caption: A simplified diagram of the TRPM8 signaling pathway activated by menthol.

Experimental Workflow for GC-MS Analysis of Menthol using a Deuterated Standard

The following diagram illustrates a typical workflow for the quantitative analysis of menthol in a sample, such as urine, using GC-MS with menthol-d4 as an internal standard.

Caption: Workflow for the quantitative analysis of menthol using GC-MS with a deuterated internal standard.

References

Menthol-d2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Analytical Quantification, and Biological Interactions

Introduction

Menthol-d2 is the deuterated form of menthol, a naturally occurring cyclic monoterpene alcohol. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, makes this compound a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. Its primary utility lies in its application as an internal standard for the highly accurate quantification of menthol in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and an exploration of the key signaling pathway it modulates.

Physicochemical Properties of Menthol and its Deuterated Analog

The physical and chemical properties of menthol are well-characterized. While specific experimental data for this compound is less abundant, its properties are largely comparable to its non-deuterated counterpart, with a key difference in molecular weight.

| Property | Value |

| CAS Number (this compound) | 1335435-38-5 |

| Molecular Weight (this compound) | 158.28 g/mol |

| Molecular Formula (Menthol) | C₁₀H₂₀O[1] |

| Appearance (Menthol) | White crystalline solid with a peppermint odor and taste[1] |

| Solubility (Menthol) | Very soluble in alcohol, chloroform, and ether; sparingly soluble in water[1] |

| Half-life (Menthol Glucuronide) | Approximately 3-6 hours in plasma[2][3] |

Experimental Protocols

The use of a deuterated internal standard is a gold-standard technique in quantitative mass spectrometry for correcting analyte loss during sample preparation and variations in instrument response. The following protocol details a robust method for the quantification of menthol in human plasma and urine using a deuterated internal standard, a method directly applicable to this compound.

Protocol: Quantification of Total Menthol in Human Plasma and Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for menthol quantification utilizing a deuterated internal standard (e.g., menthol-d4), which is analogous to the use of this compound.

1. Materials and Reagents:

-

This compound (or other deuterated menthol) as an internal standard (IS)

-

Menthol standard

-

Human plasma and urine samples

-

β-Glucuronidase

-

Liquid-liquid extraction solvent (e.g., hexane:ethyl acetate)

-

Derivatizing agent (if necessary for GC-MS analysis)

-

All solvents and reagents should be of HPLC or analytical grade.

2. Sample Preparation:

-

To a 1 mL aliquot of plasma or urine, add a known concentration of the this compound internal standard.

-

For the quantification of total menthol (free and conjugated), incubate the sample with β-glucuronidase to hydrolyze menthol glucuronide.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Port Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), ramp to a final temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for both menthol and this compound. For example, for menthol, ions such as m/z 71, 81, 95, and 123 are often monitored. For this compound, the corresponding ions will be shifted by the mass of the deuterium atoms.

-

4. Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of menthol and a fixed concentration of this compound.

-

The ratio of the peak area of the analyte (menthol) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of menthol in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Signaling Pathway: TRPM8 Activation

Menthol exerts its characteristic cooling sensation and other physiological effects primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. The following diagram illustrates the key steps in the TRPM8 signaling pathway upon activation by menthol.

This signaling cascade ultimately leads to the depolarization of the neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cooling sensation.

Application in Pharmacokinetic Studies

Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. By administering a mixture of the non-deuterated drug and its deuterated analog, researchers can simultaneously track the fate of both compounds. This "cassette-dosing" or "co-administration" approach is highly efficient.

A typical pharmacokinetic study involving menthol would involve the oral or topical administration of a defined dose, followed by the collection of blood and urine samples at various time points. The concentration of menthol and its primary metabolite, menthol glucuronide, would then be quantified using a validated analytical method, such as the GC-MS protocol described above, with this compound as the internal standard. The resulting concentration-time data is used to calculate key PK parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t1/2: Elimination half-life.

These parameters are crucial for determining the appropriate dosage and administration frequency of menthol-containing pharmaceutical products.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with menthol. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses in complex biological matrices. Understanding its application in the context of detailed experimental protocols and the underlying biological signaling pathways, such as the TRPM8 cascade, is essential for advancing our knowledge of menthol's pharmacology and for the development of safe and effective menthol-based therapeutic agents. This technical guide provides a foundational understanding of these core aspects, empowering scientists to effectively utilize this compound in their research endeavors.

References

A Technical Guide to Commercial Menthol-d2: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Menthol-d2, a deuterated form of menthol. Deuterated compounds are of significant interest in pharmaceutical research and development due to their potential to alter metabolic pathways and improve pharmacokinetic profiles. This guide details commercial suppliers, reported purity levels, and the analytical methodologies crucial for the validation of this isotopically labeled compound.

Commercial Suppliers and Purity Specifications

The availability and purity of this compound can vary between suppliers. For researchers and drug development professionals, sourcing high-purity, well-characterized this compound is critical for reliable experimental outcomes. Below is a summary of identified commercial suppliers and their product specifications. It is important to note that for research-grade materials, purity specifications can sometimes be presented as a minimum value, and a detailed Certificate of Analysis (CoA) should always be requested for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Reported Purity |

| MedchemExpress | This compound | 1335435-38-5 | C₁₀H₁₈D₂O | Not specified; CoA available upon request.[1] |

| Isotope Science / Alfa Chemistry | This compound | 1335435-38-5 | C₁₀H₁₈D₂O | ≥ 95%[2] |

| Cambridge Isotope Laboratories, Inc. | (-)-Menthol (1,2,6,6-D₄, 98%)* | 1450828-98-4 | C₁₀H₁₆D₄O | Chemical Purity: 98%[3][4] |

*Note: Data for Menthol-d4 is included for comparative purposes as a commercially available deuterated analog of menthol.

Synthesis of this compound

A potential synthetic pathway is the reduction of menthone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), followed by purification. The choice of starting material and deuterating agent is critical to control the position and level of deuterium incorporation.

A generalized workflow for the synthesis and purification of this compound is illustrated below.

A generalized workflow for the synthesis and quality control of this compound.

Experimental Protocols for Purity Analysis

The determination of both chemical and isotopic purity is paramount for the use of this compound in research and drug development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Determination of Isotopic Purity by ¹H-NMR

Objective: To determine the percentage of deuterium incorporation at specific sites in the this compound molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

-

-

-

Data Acquisition and Processing:

-

Acquire the ¹H-NMR spectrum.

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the protons at the deuterated and non-deuterated positions.

-

-

Calculation of Isotopic Purity:

-

Compare the integral of the residual proton signal at the deuterated position to the integral of a proton signal at a non-deuterated position.

-

The isotopic purity is calculated as: (1 - (Integral of residual proton signal at deuterated position / Integral of a reference proton)) * 100%.

-

Protocol 2: Determination of Chemical Purity by GC-MS

Objective: To identify and quantify any chemical impurities in the this compound sample.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify any other peaks as potential impurities.

-

The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Quality Control and Data Interpretation Workflow

A systematic workflow is essential for ensuring the quality of this compound for research and development purposes. This involves a combination of analytical techniques to confirm identity, and both chemical and isotopic purity.

A typical quality control workflow for the analysis of this compound.

This guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For any specific application, it is imperative to consult the supplier's documentation and perform in-house quality control to ensure the material meets the stringent requirements of your research or development project.

References

Navigating the Stability and Storage of Menthol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Menthol-d2. While specific stability data for the deuterated form, this compound, is limited in publicly available literature, this document extrapolates from extensive data on its non-deuterated counterpart, menthol. The principles of chemical stability and degradation pathways are generally applicable to isotopically labeled compounds under standard conditions.

Core Stability and Recommended Storage

Menthol is a generally stable compound under normal ambient and anticipated storage and handling conditions.[1] The primary recommendations for maintaining its integrity involve controlling the storage environment.

Key Storage Recommendations:

-

Temperature: Store in a cool, dry place.[2][3] High temperatures should be avoided.[2]

-

Container: Keep in a tightly closed, suitable, clean, and dry container.[2] Original containers are recommended.

-

Ventilation: Ensure a well-ventilated storage area.

-

Incompatibilities: Avoid storage with strong oxidizing agents, phenol, chloral hydrate, beta-naphthol, pyrogallol, and resorcinol or thymol.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool | Prevents potential degradation and sublimation. |

| Humidity | Dry | Minimizes the risk of microbial growth and hydrolysis. |

| Light | Protected from light | While not explicitly stated as a primary concern, protection from light is a general best practice for chemical storage to prevent photochemical degradation. |

| Container | Tightly sealed, original container | Prevents contamination and exposure to atmospheric moisture and oxygen. |

| Ventilation | Well-ventilated area | Ensures a safe storage environment by dissipating any potential vapors. |

Chemical Stability and Degradation

Menthol is considered chemically stable under ordinary conditions of use and storage. Hazardous polymerization has not been reported. However, exposure to certain conditions can lead to degradation.

Incompatible Materials and Hazardous Decomposition

Contact with strong oxidizers can lead to violent reactions. When heated to decomposition, menthol may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed, the known pathways for menthol provide a strong indication of its potential degradation profile. These include anaerobic and atmospheric degradation.

One studied anaerobic degradation pathway in Thauera terpenica suggests an initial conversion of menthol to menth-2-enone, which is then oxidized to mentha-1,2-dione.

Atmospheric degradation is primarily initiated by reaction with hydroxyl radicals. Theoretical studies indicate that the hydrogen atom is most likely abstracted from the isopropyl group. This is followed by the formation of a peroxy radical and subsequent reactions with atmospheric species.

Caption: Simplified anaerobic degradation pathway of menthol.

References

A Technical Guide to the Conformational Analysis of Menthol and Its Isotopologues

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

(-)-Menthol is a natural monoterpene of significant interest in the pharmaceutical and consumer goods industries, primarily for its well-known cooling sensation mediated through the TRPM8 receptor. The biological activity of menthol is intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides an in-depth overview of the principles and methodologies employed in the conformational analysis of menthol and its isotopologues. We detail the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of ³J-coupling constants, and its synergy with computational chemistry. This document outlines experimental and computational protocols, presents key quantitative data, and illustrates analytical workflows, offering a comprehensive resource for researchers in stereochemistry, medicinal chemistry, and drug development.

Introduction: The Conformational Landscape of Menthol

Menthol possesses three stereogenic centers, giving rise to eight stereoisomers. The most abundant and commercially significant isomer is (-)-menthol, which has the (1R,2S,5R) configuration. Its structure is based on a cyclohexane ring substituted with a hydroxyl group at C1, a methyl group at C2, and an isopropyl group at C5.

The conformational preference of the cyclohexane ring is the cornerstone of menthol's structure. Like most substituted cyclohexanes, menthol predominantly adopts a chair conformation to minimize torsional and steric strain. For (-)-menthol, the crucial conformational equilibrium is between two chair forms: one where all three substituents occupy equatorial positions and another where they occupy axial positions.

It is well-established through extensive experimental and computational studies that the lowest energy structure of (-)-menthol is the chair conformation where the hydroxyl, methyl, and isopropyl groups are all in equatorial positions.[1] This arrangement minimizes unfavorable 1,3-diaxial interactions, rendering this conformer overwhelmingly predominant in solution and in the gas phase.[2][3] Additional conformational flexibility arises from the rotation of the C-O bond of the hydroxyl group and the C-C bond connecting the isopropyl group to the ring.[2][3]

The study of menthol isotopologues , where one or more atoms are replaced by their isotopes (e.g., ¹H by ²H, or ¹²C by ¹³C), provides a powerful tool to probe subtle aspects of its conformational landscape. Isotopic substitution can induce minor changes in conformational equilibria due to differences in vibrational frequencies and steric demands, offering insights into the delicate balance of forces governing molecular shape.

Caption: Conformational equilibrium of the (-)-menthol cyclohexane ring.

Methodologies for Conformational Analysis

The elucidation of menthol's conformational preferences relies on a combination of experimental spectroscopy and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying molecular conformation in solution. The primary NMR parameter used is the vicinal proton-proton coupling constant (³JHH), which is the interaction between two protons separated by three chemical bonds.

The Karplus Relationship: The magnitude of ³JHH is exquisitely sensitive to the dihedral angle (θ) between the two coupled protons, a relationship described by the Karplus equation. For cyclohexane chairs, this translates to distinct and predictable coupling constants for different proton relationships:

-

Axial-Axial (θ ≈ 180°): Large coupling, typically ³JHH = 8–13 Hz.

-

Axial-Equatorial (θ ≈ 60°): Small coupling, typically ³JHH = 2–4 Hz.

-

Equatorial-Equatorial (θ ≈ 60°): Small coupling, typically ³JHH = 2–4 Hz.

By measuring the ³JHH values for the protons on the cyclohexane ring, one can directly infer the dominant conformation. For menthol, the observation of multiple large, axial-axial couplings confirms the tri-equatorial chair conformation.

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. DFT allows for:

-

Geometry Optimization: Finding the lowest-energy structures for all possible conformers.

-

Energy Calculation: Determining the relative stability of different conformers.

-

Prediction of NMR Parameters: Calculating theoretical ¹H and ¹³C chemical shifts and J-coupling constants that can be directly compared with experimental results to validate the structural assignment.

Commonly used methods involve the B3LYP functional with a basis set such as 6-31G(d,p).

Experimental and Computational Workflow

A robust conformational analysis integrates experimental and computational approaches. The workflow involves acquiring high-resolution NMR data to determine experimental parameters and performing DFT calculations to generate theoretical models. The strong correlation between the experimental and calculated data provides high confidence in the conformational assignment.

Caption: Integrated workflow for conformational analysis.

Quantitative Conformational Data

The quantitative analysis of menthol's conformation hinges on the measurement of ³JHH coupling constants. While the equilibrium heavily favors the tri-equatorial conformer, the precise values serve as a definitive fingerprint of this structure.

| Coupled Protons | Relationship in Tri-equatorial Conformer | Typical ³JHH (Hz) |

| H1 - H6ax | axial - axial | 8 - 13 |

| H1 - H2ax | axial - axial | 8 - 13 |

| H2 - H3ax | axial - axial | 8 - 13 |

| H3ax - H4ax | axial - axial | 8 - 13 |

| H4ax - H5ax | axial - axial | 8 - 13 |

| H5ax - H6ax | axial - axial | 8 - 13 |

| H1 - H6eq | axial - equatorial | 2 - 4 |

| H2 - H3eq | axial - equatorial | 2 - 4 |

Note: This table presents typical coupling constant ranges for idealized axial and equatorial protons in a cyclohexane chair conformation, as would be observed for menthol's dominant conformer. Precise values depend on the specific molecule and solvent.

Isotope Effects

The substitution of hydrogen with deuterium can slightly alter conformational equilibria. This is known as a conformational isotope effect (CIE). Deuterium has a smaller vibrational amplitude and can be considered sterically smaller than protium. In principle, placing deuterium at a sterically crowded position could shift an equilibrium to favor the conformer where that position is less crowded.

For menthol, the tri-equatorial conformer is so stable that any perturbation from isotopic substitution is expected to be very small and difficult to measure. A hypothetical study on an isotopologue like d1-menthol (deuterated at a specific position) would involve the same NMR analysis. A minute change in the observed coupling constants, compared to unlabeled menthol under identical conditions, would indicate a subtle shift in the conformational equilibrium. However, for most practical purposes in drug development, menthol is considered conformationally homogeneous.

Detailed Experimental & Computational Protocols

Protocol: NMR Sample Preparation and Analysis

This protocol describes a standard procedure for acquiring high-quality NMR data for conformational analysis.

-

Sample Preparation:

-

Accurately weigh approximately 2.0 mg of (-)-menthol or a menthol isotopologue.

-

Dissolve the sample in ~700 µL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. This creates a solution with a concentration of approximately 18 mM.

-

For studies involving hydroxyl proton exchange or hydrogen bonding, other solvents like DMSO-d₆ can be used.

-

-

Spectrometer Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and perform standard shimming procedures to optimize magnetic field homogeneity.

-

Set the experiment temperature, typically 298 K (25 °C).

-

-

Data Acquisition:

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and multiplet patterns.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton connectivities. This is crucial for unambiguously assigning protons that are coupled to each other.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C resonances.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova, ACD/NMR Processor).

-

Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

-

Carefully measure the J-coupling constants from the high-resolution 1D ¹H spectrum. The separation between the lines within a given multiplet corresponds to the coupling constant in Hertz.

-

Protocol: DFT Computational Workflow

This protocol outlines the steps for a computational analysis to support experimental findings.

-

Structure Building:

-

Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the relevant menthol conformers (e.g., tri-equatorial chair, tri-axial chair).

-

-

Geometry Optimization and Energy Calculation:

-

For each conformer, perform a full geometry optimization and frequency calculation using DFT.

-

Software: Gaussian, ORCA, etc.

-

Method: B3LYP functional.

-

Basis Set: 6-31G(d,p) or a larger set for higher accuracy.

-

Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies. The relative energies will confirm the stability of the tri-equatorial conformer.

-

-

NMR Parameter Calculation:

-

Using the optimized geometry of the lowest-energy conformer, perform a subsequent calculation to predict NMR parameters.

-

The GIAO (Gauge-Independent Atomic Orbital) method is standard for calculating chemical shifts.

-

NMR coupling constants are calculated using specialized keywords in the software.

-

Calculations should include a solvent model (e.g., PCM - Polarizable Continuum Model) to better simulate the experimental conditions.

-

-

Correlation:

-

Create a correlation plot of calculated vs. experimental chemical shifts. A high correlation coefficient (R² > 0.99) provides strong evidence for the correct structural and conformational assignment.

-

Compare the calculated ³JHH values with the experimental ones to confirm dihedral angle relationships.

-

Conclusion and Applications in Drug Development

The conformational analysis of menthol and its isotopologues is a mature field that leverages the synergy between high-resolution NMR spectroscopy and DFT calculations. The data unequivocally show that (-)-menthol exists almost exclusively in a chair conformation with all three of its bulky substituents in equatorial positions. This defined and rigid conformation is critical for its specific interaction with biological targets like the TRPM8 ion channel.

For professionals in drug development, understanding these principles is vital. The conformation of a small molecule drug dictates its pharmacophore—the precise 3D arrangement of functional groups responsible for its biological activity. Even subtle conformational shifts, potentially probed by isotopic substitution, can impact receptor binding affinity and efficacy. The workflows and protocols detailed in this guide provide a robust framework for the conformational analysis of any small molecule candidate, ensuring a deep understanding of its structure-activity relationship (SAR).

References

Spectroscopic Data for Menthol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Menthol-d2, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this compound, this guide presents comprehensive data for unlabeled menthol as a reference and discusses the anticipated spectral changes upon deuterium labeling.

Introduction to this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR data for this compound, using unlabeled menthol as a reference.

¹H NMR Spectroscopy

The ¹H NMR spectrum of unlabeled menthol displays signals for all its protons. In this compound, the signals corresponding to the two deuterated positions would be absent. The exact positions of deuteration would determine which signals disappear. Assuming a common synthetic route might involve deuteration at specific positions, the absence of corresponding proton signals would confirm the labeling.

Table 1: ¹H NMR Spectroscopic Data for Unlabeled Menthol

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 3.40 | ddd | 10.9, 10.9, 4.4 |

| H-2 | 1.63 | m | |

| H-3ax | 1.05 | m | |

| H-3eq | 2.08 | m | |

| H-4 | 1.40 | m | |

| H-5ax | 0.88 | m | |

| H-5eq | 1.67 | m | |

| H-6ax | 0.98 | m | |

| H-6eq | 1.23 | m | |

| H-7 (CH₃) | 0.90 | d | 6.5 |

| H-8 (CH) | 2.15 | m | |

| H-9 (CH₃) | 0.77 | d | 7.0 |

| H-10 (CH₃) | 0.89 | d | 7.0 |

| OH | Variable | br s |

Data is referenced from publicly available spectra and may vary slightly based on solvent and experimental conditions.

Expected Changes for this compound: In a hypothetical this compound where, for instance, the two protons on C-6 are replaced by deuterium, the signals corresponding to H-6ax and H-6eq would be absent from the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern in the proton-decoupled spectrum due to carbon-deuterium coupling. There will also be a slight upfield shift (isotope shift) for these carbons.

Table 2: ¹³C NMR Spectroscopic Data for Unlabeled Menthol

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 71.5 |

| C-2 | 45.1 |

| C-3 | 34.6 |

| C-4 | 31.7 |

| C-5 | 23.2 |

| C-6 | 25.9 |

| C-7 (CH₃) | 22.2 |

| C-8 | 50.2 |

| C-9 (CH₃) | 16.2 |

| C-10 (CH₃) | 21.0 |

Data is referenced from publicly available spectra and may vary slightly based on solvent and experimental conditions.

Expected Changes for this compound: If we continue with the example of deuteration at C-6, the C-6 signal in the ¹³C NMR spectrum of this compound would appear as a triplet and be shifted slightly upfield compared to the signal in unlabeled menthol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile compounds like menthol.

Table 3: Mass Spectrometry Data for Unlabeled Menthol (EI)

| m/z | Relative Intensity (%) | Assignment |

| 156 | 5 | [M]⁺ |

| 141 | 15 | [M - CH₃]⁺ |

| 123 | 20 | [M - H₂O - CH₃]⁺ |

| 97 | 40 | |

| 83 | 60 | |

| 71 | 100 | |

| 55 | 75 | |

| 43 | 85 |

Data is referenced from the NIST Mass Spectrometry Data Center.[1]

Expected Changes for this compound: The molecular ion peak ([M]⁺) for this compound would be observed at m/z 158, which is two mass units higher than that of unlabeled menthol (m/z 156)[1]. The fragmentation pattern would also be affected by the presence of deuterium, potentially leading to fragments with a +1 or +2 m/z shift depending on whether the deuterium atoms are retained or lost in the fragmentation process.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for menthol and its deuterated analogs.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° or 90° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (GC-MS) Analysis

Caption: Workflow for GC-MS analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar HP-5MS column). The column temperature is typically programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For Electron Ionization (EI), electrons with a standard energy of 70 eV are used to ionize the molecules, causing them to fragment.

-

Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. This spectrum can be used to determine the molecular weight and to deduce the structure of the compound by analyzing its fragmentation pattern.

Conclusion

This guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound, based on the well-established data for unlabeled menthol. The provided tables and workflows offer a valuable resource for researchers and scientists working with deuterated menthol. While experimental data for this compound is not widely published, the principles outlined here allow for accurate prediction and interpretation of its spectra, facilitating its use in a variety of scientific applications.

References

A Technical Guide to the Natural Abundance of Deuterium in Menthol for Researchers and Drug Development Professionals

An in-depth exploration of the isotopic landscape of menthol, detailing the biosynthetic origins of its deuterium distribution and the analytical methodologies for its characterization.

This technical guide provides a comprehensive overview of the natural abundance of deuterium in menthol, a key monoterpenoid utilized extensively in the pharmaceutical, food, and cosmetic industries. Understanding the isotopic profile of menthol is crucial for verifying its natural origin, elucidating its biosynthetic pathway, and ensuring the quality and authenticity of menthol-containing products. This document details the biosynthetic journey of menthol, the expected distribution of deuterium, and the sophisticated analytical techniques employed for its isotopic analysis.

Introduction: The Significance of Deuterium Abundance in Menthol

Menthol (C₁₀H₂₀O) is a cyclic monoterpene alcohol with a characteristic minty aroma and a cooling sensation. The predominant natural form is (-)-menthol, derived from peppermint (Mentha piperita) and other mint species. The natural abundance of deuterium (²H), the stable heavy isotope of hydrogen, in organic molecules is not uniformly distributed. Instead, the site-specific deuterium content is a fingerprint of the molecule's biosynthetic history and the geographical and environmental conditions of its plant source.

For researchers and professionals in drug development, the analysis of deuterium abundance in menthol offers several key advantages:

-

Authentication of Natural Origin: Synthetically produced menthol will have a different, often statistical, deuterium distribution compared to its natural counterpart, which is subject to kinetic isotope effects during biosynthesis.

-

Elucidation of Biosynthetic Pathways: The non-statistical distribution of deuterium can provide insights into the enzymatic mechanisms and kinetic isotope effects at each step of the menthol biosynthetic pathway.

-

Quality Control: Isotopic analysis can serve as a robust quality control parameter to detect adulteration or confirm the consistency of natural menthol sources.

The Biosynthetic Pathway of (-)-Menthol in Mentha piperita

The biosynthesis of (-)-menthol in peppermint occurs within the peltate glandular trichomes of the plant. It is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway dictates the final arrangement of atoms, and therefore the site-specific distribution of isotopes, in the menthol molecule.

The biosynthesis of (-)-menthol proceeds via the methylerythritol phosphate (MEP) pathway, which supplies the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key steps are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 intermediate, geranyl diphosphate.

-

Cyclization to (-)-Limonene: GPP undergoes cyclization, catalyzed by (-)-limonene synthase, to form the parent olefin of the p-menthane monoterpenes, (-)-limonene.

-

Hydroxylation: (-)-Limonene is hydroxylated at the C3 position by a cytochrome P450 monooxygenase to yield (-)-trans-isopiperitenol.

-

Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is oxidized by a dehydrogenase to form (-)-isopiperitenone.

-

Reduction: The double bond of (-)-isopiperitenone is reduced by isopiperitenone reductase to produce (+)-cis-isopulegone.

-

Isomerization: (+)-cis-Isopulegone undergoes isomerization to (+)-pulegone.

-

Reduction to Menthone: Pulegone reductase catalyzes the reduction of the endocyclic double bond of (+)-pulegone to yield (-)-menthone.

-

Reduction to (-)-Menthol: Finally, (-)-menthone is reduced by (-)-menthone reductase to produce the target molecule, (-)-menthol.

Each of these enzymatic steps can exhibit a kinetic isotope effect (KIE), where reactions involving the lighter isotope (¹H) proceed at a slightly faster rate than those involving the heavier isotope (²H). This results in a non-statistical distribution of deuterium in the final menthol molecule, with some positions being depleted and others enriched in deuterium relative to the initial substrates.

Quantitative Data on Deuterium Abundance in Menthol

The site-specific natural abundance of deuterium in menthol is determined by the isotopic composition of the water and organic precursors in the plant, as well as the kinetic isotope effects of the biosynthetic enzymes. While the general principles are well-understood, specific quantitative data for the site-specific deuterium abundance in menthol from different geographical origins is not extensively available in public literature. This is an area requiring further research to build comprehensive databases for authenticity control.

The data presented below for a related monoterpene, linalool, illustrates the typical variations in site-specific deuterium abundance that can be expected. The values are expressed as (D/H) ratios in parts per million (ppm).

| Molecular Position | (D/H) ratio (ppm) - Linalool (Illustrative Example) |

| Methyl (C9) | 135 |

| Methyl (C10) | 145 |

| Methylene (C1) | 120 |

| Methine (C2) | 130 |

| Methylene (C4) | 125 |

| Methylene (C5) | 128 |

| Methine (C6) | 132 |

| Vinyl (C8) | 140 |

Note: This data is for illustrative purposes for a related monoterpene and does not represent actual measured values for menthol.

Experimental Protocols for Deuterium Analysis

The determination of the natural abundance of deuterium in menthol requires specialized analytical techniques capable of measuring site-specific isotope ratios. The two primary methods employed are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that allows for the direct measurement of the deuterium content at specific positions within a molecule.

Deuterium Kinetic Isotope Effect in Menthol Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, cosmetics, and food products. Its metabolism in humans is primarily governed by two major pathways: oxidation, predominantly mediated by cytochrome P450 enzymes, and conjugation, specifically glucuronidation, via UDP-glucuronosyltransferases (UGTs). Understanding the mechanisms and kinetics of these reactions is crucial for predicting drug-drug interactions, assessing toxicity, and designing novel therapeutic agents. The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by examining the rate difference between a reaction with a hydrogen atom and one with a deuterium atom at a specific position. This technical guide provides an in-depth overview of the theoretical and practical aspects of utilizing the deuterium KIE in the study of menthol's metabolic reactions. While specific quantitative KIE data for menthol reactions is not extensively available in the public domain, this guide presents the foundational knowledge, detailed experimental protocols adapted from relevant literature, and illustrative data to empower researchers in this area of study.

Introduction to the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes[1][2]. The deuterium KIE (kH/kD) is the ratio of the rate constant for the reaction of a substrate containing a protium (¹H) atom to the rate constant for the same reaction with a deuterium (²H) atom at the same position.

The origin of the primary deuterium KIE lies in the difference in the zero-point vibrational energy (ZPE) of a C-H bond compared to a C-D bond[2]. The C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step. A kH/kD value significantly greater than 1 is indicative of a primary KIE and suggests that the C-H bond is broken in the rate-limiting step of the reaction[3][4]. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic insights.

Menthol Metabolism: Key Pathways

Menthol metabolism primarily occurs in the liver and involves two main phases:

-

Phase I: Oxidation: This phase is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2A6 being a major contributor to the hydroxylation of menthol. Oxidation can occur at various positions on the menthol molecule.

-

Phase II: Glucuronidation: In this conjugation reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of menthol, forming menthol glucuronide, a more water-soluble compound that is readily excreted.

Deuterium KIE in Menthol Oxidation by Cytochrome P450

The oxidation of menthol by CYP enzymes involves the cleavage of a C-H bond. Investigating the deuterium KIE at different positions of the menthol molecule can help elucidate the mechanism of these hydroxylation reactions.

Theoretical Framework and Expected Data

To illustrate how such data would be presented, a hypothetical summary of expected KIE values for the hydroxylation at a specific carbon of menthol is provided in the table below.

| Reaction Parameter | Value |

| Substrate | (-)-Menthol |

| Deuterated Substrate | (-)-Menthol-dn |

| Enzyme | Recombinant Human CYP2A6 |

| Reaction | Hydroxylation |

| kH (s⁻¹) | Hypothetical Value: 0.5 |

| kD (s⁻¹) | Hypothetical Value: 0.1 |

| kH/kD | Hypothetical Value: 5.0 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: KIE Measurement for Menthol Oxidation

This protocol is adapted from established methods for measuring KIE in cytochrome P450-catalyzed reactions and analyzing menthol metabolites.

Objective: To determine the intermolecular deuterium kinetic isotope effect (kH/kD) for the hydroxylation of menthol by recombinant human CYP2A6.

Materials:

-

(-)-Menthol

-

Deuterated (-)-menthol (e.g., at a specific position of interest)

-

Recombinant human CYP2A6 enzyme

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (optional, for comparison with recombinant enzyme)

-

Internal standard (e.g., menthol-d₄)

-

Solvents for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS/MS system for analysis

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures in potassium phosphate buffer (pH 7.4).

-

For the kH experiment, add a known concentration of (-)-menthol.

-

For the kD experiment, add the same concentration of deuterated (-)-menthol.

-

For competitive experiments, a mixture of known ratios of (-)-menthol and deuterated (-)-menthol can be used.

-

Add the recombinant CYP2A6 enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.

-

-

Termination and Extraction:

-

Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) containing the internal standard (menthol-d₄).

-

Vortex thoroughly to extract the metabolites.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the samples using a validated GC-MS or LC-MS/MS method to quantify the formation of the hydroxylated menthol metabolite(s).

-

The rate of product formation is determined for both the deuterated and non-deuterated substrates.

-

-

Calculation of KIE:

-

The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of product formation from the non-deuterated menthol to that from the deuterated menthol.

-

Deuterium KIE in Menthol Glucuronidation

The glucuronidation of menthol involves the nucleophilic attack of the menthol hydroxyl group on UDP-glucuronic acid (UDPGA), catalyzed by UGTs. A deuterium KIE is not expected for the cleavage of a C-H bond in this reaction, as no such bond is broken. However, a solvent isotope effect may be observed if the reaction is carried out in D₂O, which can provide insights into the role of proton transfer in the transition state.

Experimental Protocol: Menthol Glucuronidation Assay

This protocol is based on established methods for studying menthol glucuronidation.

Objective: To determine the rate of menthol glucuronide formation.

Materials:

-

(-)-Menthol

-

Human liver microsomes or recombinant UGT enzymes

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

l-menthol glucuronide-d₄ (as internal standard)

-

Methanol (ice-cold)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation:

-

Pre-incubate human liver microsomes or recombinant UGTs with alamethicin on ice to permeabilize the microsomal membrane.

-

-

Reaction Mixture:

-

Prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and the activated microsomes.

-

Add (-)-menthol at various concentrations.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a time within the linear range of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

-

Sample Preparation and Analysis:

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of menthol glucuronide.

-

Visualizing Menthol Metabolism and Experimental Workflows

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the major metabolic pathways of menthol and a typical experimental workflow for determining the kinetic isotope effect.

Caption: Major metabolic pathways of (-)-menthol.

Caption: Experimental workflow for KIE determination.

Conclusion